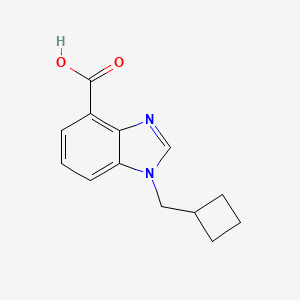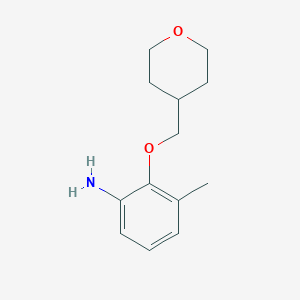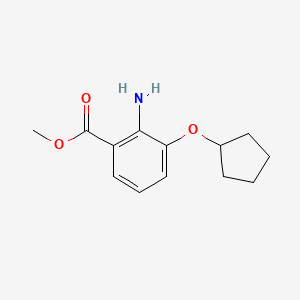
5-Methyl-1,2,3,4-tetrahydroquinoxaline
描述
5-Methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a bicyclic structure, consisting of a benzene ring fused with a pyrazine ring, and is characterized by the presence of a methyl group at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds via the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring system. The reaction can be carried out in the presence of catalysts such as acetic acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of phosphate-based heterogeneous catalysts, which can facilitate the reaction under milder conditions and with higher yields. Additionally, green chemistry principles are often employed to minimize environmental impact and improve sustainability.
化学反应分析
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peroxyl radicals, leading to the formation of quinoxaline and dimer products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions often involve nucleophilic reagents, such as alkyl halides, which can replace hydrogen atoms on the quinoxaline ring.
Major Products
The major products formed from these reactions include quinoxaline, various substituted quinoxalines, and dimeric quinoxaline derivatives.
科学研究应用
5-Methyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, and can modulate neurotransmitter levels in the brain. Additionally, it has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular function.
相似化合物的比较
5-Methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline. These compounds share a similar bicyclic structure but differ in the position and nature of substituents on the ring system.
1,2,3,4-Tetrahydroquinoline: This compound has a similar structure but lacks the methyl group at the 5th position. It is known for its neuroprotective and anti-inflammatory properties.
1,2,3,4-Tetrahydroisoquinoline: This compound has an isoquinoline ring system and is studied for its potential as a neuroprotective agent and its role in the development of neurodegenerative diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZRPQRVXBLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7972714.png)
![2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7972722.png)










